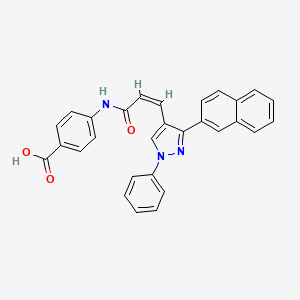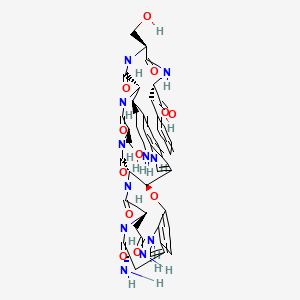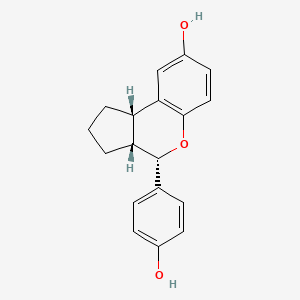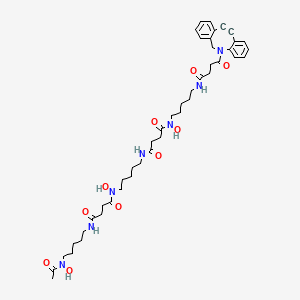
Bcl-2-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-17 is a compound known for its role as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various types of cancer, providing protection to cancer cells from apoptosis. This compound is used in scientific research to study diseases associated with Bcl-2 anti-apoptotic proteins .
Preparation Methods
The synthesis of Bcl-2-IN-17 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
Bcl-2-IN-17 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the original compound, which may have different biological activities. For example, the reaction of this compound with other compounds can lead to the formation of new inhibitors with enhanced potency or selectivity .
Scientific Research Applications
Bcl-2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between Bcl-2 and other proteins, as well as to develop new inhibitors with improved properties. In biology, this compound is used to investigate the role of Bcl-2 in apoptosis and to identify potential therapeutic targets for cancer treatment. In medicine, it is used in preclinical studies to evaluate its efficacy as an anti-cancer agent.
Mechanism of Action
The mechanism of action of Bcl-2-IN-17 involves its binding to the Bcl-2 protein, thereby inhibiting its anti-apoptotic function. Bcl-2 normally binds to and sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic process. By inhibiting Bcl-2, this compound allows these pro-apoptotic proteins to activate the apoptotic pathway, leading to cell death. This mechanism is particularly effective in cancer cells, where Bcl-2 is often overexpressed and contributes to the resistance to conventional therapies .
Comparison with Similar Compounds
Bcl-2-IN-17 is part of a class of compounds known as BH3 mimetics, which mimic the activity of the BH3-only proteins that naturally inhibit Bcl-2. Similar compounds include venetoclax, navitoclax, and ABT-199. These compounds also target Bcl-2 and related proteins, but they may differ in their selectivity, potency, and pharmacokinetic properties. For example, venetoclax is highly selective for Bcl-2 and has been approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia . This compound is unique in its specific chemical structure and its potential for use in various research applications.
Similar Compounds
- Venetoclax
- Navitoclax
- ABT-199
- Epigallocatechin gallate
- Curcumin
This compound stands out due to its specific inhibitory activity and its potential for use in a wide range of scientific research applications.
Properties
Molecular Formula |
C29H21N3O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[[(Z)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C29H21N3O3/c33-27(30-25-15-12-21(13-16-25)29(34)35)17-14-24-19-32(26-8-2-1-3-9-26)31-28(24)23-11-10-20-6-4-5-7-22(20)18-23/h1-19H,(H,30,33)(H,34,35)/b17-14- |
InChI Key |
WBNVRLJYZZLWQA-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C\C(=O)NC5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=CC(=O)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)




